molecular formula C24H23N3O3S2 B2508219 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1291838-52-2

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2508219
CAS No.: 1291838-52-2
M. Wt: 465.59
InChI Key: DJUMXOILIQVYIE-UHFFFAOYSA-N
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Description

2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C23H24N2O4S
  • Molar Mass : 424.57 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. The compound is believed to exert its effects through:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in many cancers.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies suggest that thienopyrimidine derivatives can induce cell cycle arrest at various phases, preventing cancer cell division.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. The following table summarizes key findings related to the compound's biological activity:

Cell Line IC50 (µM) Mechanism of Action
NCI-H197515.629EGFR L858R/T790M inhibition
A549>50Induction of apoptosis
NCI-H4600.440Cell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Comparative Analysis with Other Compounds

In a comparative study with other thienopyrimidine derivatives, it was found that those with specific substitutions exhibited enhanced activity:

Compound IC50 (NCI-H1975) Selectivity for EGFR WT
Compound A>50Low
Compound B13High
2-{[3-(2-methoxyphenyl)-...]}15.629Moderate

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • A study published in Nature reported that a series of thienopyrimidine compounds, including derivatives similar to our target compound, showed significant antitumor activity against lung cancer cell lines (NCI-H1975 and A549). The study highlighted the importance of structural modifications in enhancing potency and selectivity for specific cancer types .
  • Mechanistic Insights :
    • Research indicated that compounds with a thieno[3,2-d]pyrimidine core could effectively inhibit EGFR mutations commonly associated with resistance to first-line therapies. The study demonstrated that the incorporation of methoxy groups improved binding affinity to the target kinase .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-12-6-5-11-19(20)27-23(29)22-18(13-15-31-22)26-24(27)32-16-21(28)25-14-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-13,15H,7,10,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUMXOILIQVYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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